Methdilazine hydrochloride

Catalog No.
S535107
CAS No.
1229-35-2
M.F
C18H20N2S.ClH
C18H21ClN2S
M. Wt
332.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methdilazine hydrochloride

CAS Number

1229-35-2

Product Name

Methdilazine hydrochloride

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride

Molecular Formula

C18H20N2S.ClH
C18H21ClN2S

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H

InChI Key

IEISBKIVLDXSMZ-UHFFFAOYSA-N

SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

solubility

50 to 100 mg/mL at 63 °F (NTP, 1992)
1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER

Synonyms

10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine Hydrochloride; Dilosyn; Disyncran; Methdilazine MonoHydrochloride; NSC 169091; Tacaryl; Tacaryl Hydrochloride;

Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Here's what we can find:

  • Chemical Properties

    Methdilazine hydrochloride is the hydrochloride salt of methdilazine. Public databases like PubChem provide some details on its structure and properties, but no mention of specific research applications [National Institutes of Health (NIH) National Library of Medicine, PubChem, Methdilazine Hydrochloride, ].

  • Potential Areas of Investigation

Methdilazine hydrochloride is a phenothiazine derivative with the chemical formula C18H21ClN2S. It is characterized by a thiazine ring system and exhibits potent antihistaminic properties. The compound is primarily utilized in the treatment of allergic conditions and has been noted for its effectiveness in alleviating symptoms associated with histamine release, such as itching and swelling .

Methdilazine acts as an H1 histamine receptor antagonist []. Histamine is a molecule involved in allergic reactions and inflammation. By blocking histamine from binding to H1 receptors on cells, methdilazine prevents the activation of these receptors, thereby reducing itching as a symptom.

Toxicity

Methdilazine can cause drowsiness, dizziness, and other side effects []. Large doses may lead to more serious side effects associated with phenothiazines, though the risk is likely lower compared to classical antipsychotics in this class []. Specific toxicity data is not readily available in open-access scientific publications.

The chemical structure of Methdilazine hydrochloride allows it to participate in several reactions typical of phenothiazines. It can undergo oxidation and reduction reactions due to the presence of sulfur and nitrogen atoms in its structure. These reactions may lead to the formation of various metabolites that could possess different pharmacological activities or toxicities. Additionally, Methdilazine can react with acids to form salts, such as the hydrochloride form used therapeutically .

Methdilazine hydrochloride functions primarily as an antagonist of the histamine H1 receptor. By binding to these receptors, it effectively blocks the action of endogenous histamine, which is responsible for allergic symptoms such as pruritus (itching) and vasodilation . The compound has been reported to cause side effects including bradycardia, dry mouth, and in some cases, more severe reactions like cardiac arrest or laryngeal edema . Its antihistaminic properties make it useful in treating various allergic conditions and dermatoses.

The synthesis of Methdilazine hydrochloride typically involves multi-step organic reactions that may include:

  • Formation of the phenothiazine core: This step usually involves cyclization reactions that create the thiazine ring.
  • Substitution reactions: These are used to introduce the alkyl side chains and other functional groups necessary for biological activity.
  • Hydrochloride salt formation: The final product is often converted into its hydrochloride form for improved solubility and stability.

Specific synthetic routes can vary based on the desired purity and yield but generally follow established organic synthesis protocols for phenothiazines .

Methdilazine hydrochloride is primarily used in clinical settings for:

  • Allergy relief: It is effective in managing symptoms associated with allergic rhinitis and urticaria.
  • Dermatological conditions: It helps relieve itching from various skin disorders.
  • Prevention of nausea: Some formulations may be used to prevent nausea and vomiting associated with motion sickness or chemotherapy .

Research indicates that Methdilazine hydrochloride interacts with various other medications and substances. Notably:

  • CNS depressants: The compound may enhance the sedative effects of other central nervous system depressants, leading to increased drowsiness or sedation.
  • Alcohol: Concurrent use with alcohol may exacerbate sedative effects.
  • Other antihistamines: Combining Methdilazine with other antihistamines can increase the risk of adverse effects without providing additional therapeutic benefits .

Methdilazine hydrochloride shares structural similarities with several other compounds in the antihistamine class. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
ChlorpheniramineC16H19ClN2Allergy reliefShorter half-life; less sedative effect
PromethazineC17H20N2SAllergy relief; antiemeticStrong sedative properties; used for motion sickness
DiphenhydramineC17H21NAllergy relief; sleep aidPotent sedative effects; commonly used as a sleep aid
HydroxyzineC21H27ClN2O2Anxiety; allergy reliefAnxiolytic properties; longer duration of action

Methdilazine hydrochloride stands out due to its specific affinity for H1 receptors and its unique side effect profile compared to these compounds. Its effectiveness in treating various dermatological conditions also differentiates it from others primarily focused on allergy relief.

Physical Description

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992)

Color/Form

LIGHT-TAN, CRYSTALLINE POWDER
CRYSTALS FROM ISOPROPYL ALCOHOL

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.1113975 g/mol

Monoisotopic Mass

332.1113975 g/mol

Heavy Atom Count

22

Taste

BITTER, ANESTHETIC

Odor

SLIGHT, CHARACTERISTIC

Melting Point

370 to 372 °F (NTP, 1992)
187.5-189 °C

UNII

T0GSO02UEZ

Related CAS

1982-37-2 (Parent)

Therapeutic Uses

Histamine H1 Antagonists
A PHENOTHIAZINE ANTIHISTAMINIC EFFECTIVE FOR THE SYMPTOMATIC RELIEF OF URTICARIA. IT HAS ALSO BEEN USED FOR THE THERAPY OF MIGRAINE HEADACHE.
Antihistamines are indicated in the symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines, phenothiazine-derivative; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. Methdilazine is also indicated in the treatment of pruritus associated with pityriasis rosea. /Antihistamines, phenothiazine-derivative; Included in US product labeling/
For more Therapeutic Uses (Complete) data for METHDILAZINE HYDROCHLORIDE (7 total), please visit the HSDB record page.

Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/
Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

1229-35-2

Absorption Distribution and Excretion

Well absorbed after oral administration. /Antihistamines, phenothiazine-derivative/
The H1 antagonists are well absorbed from the GI tract. Following oral administration, peak plasma concn are achieved in 2 to 3 hr and effects usually last 4 to 6 hr; however, some of the drugs are much longer acting ... . /Histamine Antagonists: H1 Antagonists/
... H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /Histamine Antagonists: H1 Antagonists/

Metabolism Metabolites

MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/
H1 blockers are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /Histamine Antagonists: H1 Antagonists/

Wikipedia

Methdilazine hydrochloride

Drug Warnings

IT SHOULD NOT BE GIVEN CONCOMITANTLY WITH OTHER PHENOTHIAZINES, ANTIHISTAMINES, OR MAO INHIBITORS.
IT IS CONTRAINDICATED IN ASTHMA, NARROW-ANGLE GLAUCOMA, AND NEWBORN INFANTS; ALSO IN ACUTELY ILL OR DEHYDRATED CHILDREN, BECAUSE OF THE GREATER SUSCEPTIBILITY TO DYSTONIAS WITH PHENOTHIAZINES.
Phenothiazines have been reported to cause jaundice and extrapyramidal symptoms in infants whose mothers received these medications during pregnancy. /Antihistamines, phenothiazine-derivative/
Small amounts of antihistamines may be distributed into breast milk; use is not recommended in nursing mothers because of the risk of adverse effects, such as unusual excitement or irritability, in infants. Antihistamines may inhibit lactation because of their anticholinergic actions. /Antihistamines, phenothiazine-derivative/
For more Drug Warnings (Complete) data for METHDILAZINE HYDROCHLORIDE (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

CONDENSATION OF DIMETHYL ITACONATE WITH METHYLAMINE, REDUCTION WITH LITHIUM ALUMINUM HYDRIDE & REACTION WITH THIONYL CHLORIDE TO FORM PHENOTHIAZINE, TNEN CONDENSATION WITH 1-METHYL-3-PYRROLIDINYLMETHYL CHLORIDE USING SODIUM OR LITHIUM AMIDE AS CONDENSING AGENT /METHDILAZINE/
METHDILAZINE IS REACTED WITH AN EQUIMOLAR QUANTITY OF HYDROGEN CHLORIDE IN A NONAQUEOUS SOLVENT.
FELDKAMP, WU, US PATENT 2,945,855 (1960 TO MEAD JOHNSON).

Analytic Laboratory Methods

OFFICIAL PHENOTHIAZINE ASSAY PROCEDURES WERE IMPROVED BY MODIFYING EXTRACTION PROCEDURES. A SPECIFIC OXIDATION PROCEDURE WITH UV OR FLUORESCENCE MEASUREMENT INCLUDED FILTRATION THROUGH A CELITE COLUMN AND OXIDATION WITH PERACETIC ACID. THE ABSORBANCE AND FLUORESCENCE INTENSITY OF THE PHENOTHIAZINE SULFOXIDES FORMED REACH A MAX IN APPROX 3 MIN AND THE RATIOS OF STANDARD AND SAMPLE ABSORBANCES ARE CONSTANT FOR ABOUT 3 HR.
A COLORIMETRIC METHOD FOR THE ANALYSIS OF METHDILAZINE HYDROCHLORIDE DOSAGE FORMS WAS BASED ON THE ACID DYE TECHNIQUE WHICH FORMS A STABLE CHLOROFORM YELLOW COMPLEX WITH BROMOTHYMOL BLUE AT PH 2.8 WHICH IS QUANTITIATED AT 415 NM.

Interactions

METHDILAZINE HYDROCHLORIDE (3 MG/KG IP) POTENTIATED THE PENTOBARBITONE INDUCED HYPNOSIS IN RATS.
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines, phenothiazine-derivative/
Concurrent use /with amphetamines/ may decrease stimulant effects of amphetamines since phenothiazine derivatives produce alpha-adrenergic blockage. /Antihistamines, phenothiazine-derivative/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines, phenothiazine-derivative/
For more Interactions (Complete) data for METHDILAZINE HYDROCHLORIDE (21 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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